molecular formula C6H6BrNO B1266871 2-Bromo-6-methoxypyridine CAS No. 40473-07-2

2-Bromo-6-methoxypyridine

Cat. No. B1266871
CAS RN: 40473-07-2
M. Wt: 188.02 g/mol
InChI Key: KMODISUYWZPVGV-UHFFFAOYSA-N
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Patent
US07622471B2

Procedure details

In an argon atmosphere, sodium methoxide (1.82 g) was added to 2,6-dibromopyridine (8.0 g) in toluene (120 mL), followed by stirring at 120° C. for 13 hours. Subsequently, sodium methoxide (0.728 g) was added to the mixture, followed by stirring at 120° C. for 6 hours. The mixture was cooled in air. The reaction mixture was partitioned between water and ethyl acetate. The organic layer was dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate), to thereby give the title compound in an oily substance (5.64 g, 89%).
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.728 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Br:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7](Br)[N:6]=1>C1(C)C=CC=CC=1>[Br:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:2][CH3:1])[N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.728 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
by stirring at 120° C. for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 120° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in air
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate anhydrate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
BrC1=NC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.